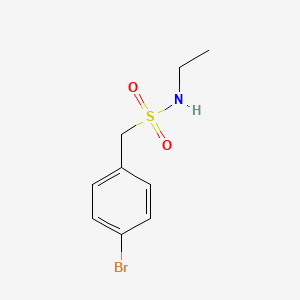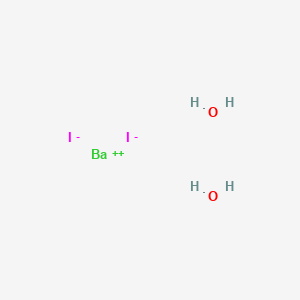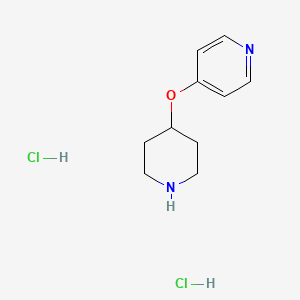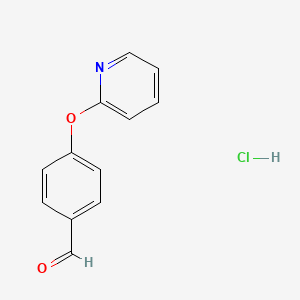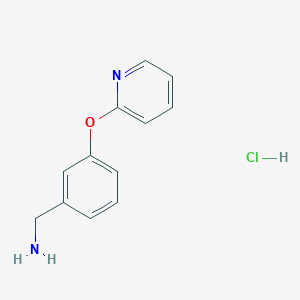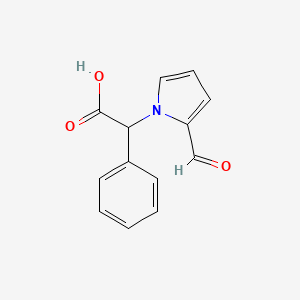
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid” is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid” is defined by its molecular formula, C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c15-9-12-2-1-7-14 (12)11-5-3-10 (4-6-11)8-13 (16)17/h1-7,9H,8H2, (H,16,17) .Physical And Chemical Properties Analysis
“(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid” is a white to yellow solid . The compound has a molecular weight of 229.24 . More detailed physical and chemical properties might be found in specialized chemical databases.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid is utilized in the synthesis of heterocyclic compounds, such as 1,3-diaryl-pyrrolo[1,2-a]quinoxalines, through condensation and intramolecular condensation processes. This synthesis pathway highlights its role in forming complex organic structures with potential applications in medicinal chemistry and materials science (Potikha & Kovtunenko, 2009).
Natural Product Isolation
In natural products research, (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid derivatives have been identified in the fruiting bodies of Leccinum extremiorientale and fruits of Lycium chinense. These findings indicate the compound's presence in nature and suggest its potential biological activity or ecological role (Yang et al., 2015); (Youn et al., 2016).
Development of Pharmacologically Active Compounds
The compound has been a precursor in synthesizing new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. This underscores its utility in drug discovery efforts, particularly in the development of novel therapeutic agents targeting diverse biological pathways (Bijev et al., 2003).
Conducting Polymers and Materials Science
In materials science, (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid has been involved in the synthesis of conducting polymers, indicating its relevance in creating novel materials with specific electrical properties. Such materials have potential applications in electronics, energy storage, and sensors (Bingöl et al., 2005).
Enzyme Inhibition and Glycation Process
Furthermore, derivatives of (2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid have shown to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications in treating diseases such as diabetes and its complications, showcasing the compound's significance in medical research (Anagnostou et al., 2002).
Propiedades
IUPAC Name |
2-(2-formylpyrrol-1-yl)-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-11-7-4-8-14(11)12(13(16)17)10-5-2-1-3-6-10/h1-9,12H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFOLJRJRIULOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268136 |
Source


|
| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-formyl-1H-pyrrol-1-yl)(phenyl)acetic acid | |
CAS RN |
910443-20-8 |
Source


|
| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-α-phenyl-1H-pyrrole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
